Olmesartan Medoxomil

Beschreibung

Eigenschaften

IUPAC Name |

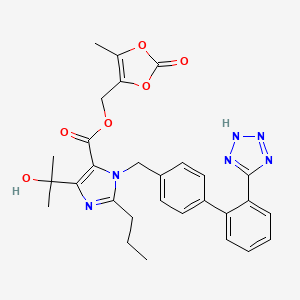

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGKUQLKSCSZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045924 | |

| Record name | Olmesartan medoxomil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144689-63-4 | |

| Record name | Olmesartan medoxomil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144689-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olmesartan medoxomil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144689634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olmesartan medoxomil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Olmesartan medoxomil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-5-carboxylic acid, 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLMESARTAN MEDOXOMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M97XTV3HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olmesartan Medoxomil: An In-Depth Technical Guide to its Mechanism of Action in Renal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olmesartan medoxomil, a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB), exerts significant renoprotective effects beyond its primary antihypertensive action. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of olmesartan in renal cells. It delves into its high-affinity binding to the AT1 receptor, the subsequent modulation of intracellular signaling pathways, and its impact on key cellular processes such as fibrosis, oxidative stress, and apoptosis. This document synthesizes quantitative data from preclinical and clinical studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological pathways, offering a valuable resource for researchers and professionals in the field of renal pharmacology and drug development.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and renal hemodynamics. Its principal effector, angiotensin II, mediates its physiological and pathological effects primarily through the AT1 receptor, which is abundantly expressed in various renal cell types, including mesangial cells, proximal tubular cells, and podocytes. Overactivation of the RAAS is a key driver in the pathogenesis of diabetic nephropathy and other chronic kidney diseases, leading to glomerular injury, tubulointerstitial fibrosis, and a progressive decline in renal function. This compound, a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan, is a highly selective antagonist of the AT1 receptor.[1][2] Its therapeutic efficacy in mitigating renal damage stems from its ability to effectively block the detrimental effects of angiotensin II in the kidney.

Molecular Mechanism of Action: AT1 Receptor Blockade

The cornerstone of olmesartan's action in renal cells is its high-affinity, insurmountable binding to the AT1 receptor.[2] This selective blockade prevents angiotensin II from binding to and activating the receptor, thereby inhibiting a cascade of downstream signaling events that contribute to renal pathology.

Receptor Binding Affinity

Olmesartan exhibits a high affinity and selectivity for the human AT1 receptor. In vitro studies have demonstrated its potent inhibitory activity.

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 | 6.7 nM | Human AT1 receptors | |

| Affinity | >12,500-fold greater for AT1 vs. AT2 receptor | - | [1] |

This high affinity and selectivity ensure a targeted and effective blockade of the angiotensin II-mediated signaling in the kidneys.

Experimental Protocol: Radioligand Binding Assay for AT1 Receptor Affinity

A saturation binding assay using [3H]olmesartan can be employed to determine the binding affinity (Kd) and receptor density (Bmax) in renal cell membranes.

Materials:

-

Renal cell membrane preparation (e.g., from cultured human mesangial cells)

-

[3H]olmesartan (radioligand)

-

Unlabeled olmesartan (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Incubation: Incubate renal cell membranes with increasing concentrations of [3H]olmesartan in the absence (total binding) or presence (non-specific binding) of a high concentration of unlabeled olmesartan.

-

Filtration: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the Kd and Bmax values.

Modulation of Intracellular Signaling Pathways

By blocking the AT1 receptor, olmesartan significantly attenuates several key signaling pathways implicated in renal cell damage, most notably the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Inhibition of TGF-β Signaling

TGF-β is a potent profibrotic cytokine that plays a central role in the pathogenesis of renal fibrosis. Angiotensin II is a known inducer of TGF-β expression and activation in the kidney. Olmesartan has been shown to effectively counteract these effects.

Quantitative Effects on Fibrotic Markers

Studies in animal models of diabetic nephropathy have demonstrated the ability of olmesartan to reduce the expression of key profibrotic markers.

| Marker | Animal Model | Olmesartan Dose | Reduction vs. Control | Reference |

| TGF-β1 | STZ-induced diabetic rats | 10 mg/kg/day | Significantly reduced | [3] |

| Fibronectin | db/db mice | - | Significantly decreased | - |

| Collagen IV | - | - | - | - |

Experimental Protocol: Quantitative Real-Time PCR (qPCR) for Profibrotic Gene Expression

This protocol outlines the steps to quantify the mRNA expression of TGF-β1 and fibronectin in renal cells treated with olmesartan.[4][5][6]

Materials:

-

Cultured renal cells (e.g., mesangial cells)

-

Olmesartan

-

Angiotensin II (as a stimulant)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for TGF-β1, fibronectin, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment: Culture renal cells to confluence and treat with angiotensin II in the presence or absence of various concentrations of olmesartan for a specified time.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Cellular Effects of Olmesartan in the Kidney

The molecular actions of olmesartan translate into significant protective effects at the cellular level, including the amelioration of oxidative stress, prevention of apoptosis, and preservation of podocyte integrity.

Reduction of Oxidative Stress

Angiotensin II is a major contributor to oxidative stress in the kidney by stimulating the production of reactive oxygen species (ROS). Olmesartan has been shown to mitigate this effect.

Quantitative Effects on Oxidative Stress Markers

| Marker | Animal Model | Olmesartan Dose | Effect vs. Control | Reference |

| 8-OHdG (urinary) | STZ-induced diabetic mice | - | Significantly lower | [7] |

| Malondialdehyde (MDA) | STZ-induced diabetic rats | 10 mg/kg/day | Significantly decreased | [8] |

| Glutathione (GSH) | F/Fr/STZ-induced diabetic rats | 10 mg/kg | Significantly increased | [3] |

Experimental Protocol: Malondialdehyde (MDA) Assay (TBARS Method)

This protocol describes the measurement of MDA, a marker of lipid peroxidation, in kidney tissue homogenates using the thiobarbituric acid reactive substances (TBARS) assay.[7][9][10][11][12]

Materials:

-

Kidney tissue

-

Phosphate buffered saline (PBS)

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

MDA standard

-

Spectrophotometer

Procedure:

-

Tissue Homogenization: Homogenize the kidney tissue in ice-cold PBS.

-

Protein Precipitation: Add TCA solution to the homogenate to precipitate proteins, then centrifuge to collect the supernatant.

-

Reaction with TBA: Add TBA solution to the supernatant and heat at 95°C for 60 minutes to form a pink-colored product.

-

Measurement: After cooling, measure the absorbance of the solution at 532 nm using a spectrophotometer.

-

Quantification: Determine the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.

Protection of Podocytes

Podocytes are highly specialized cells that are crucial for the integrity of the glomerular filtration barrier. Angiotensin II can induce podocyte injury and apoptosis, leading to proteinuria. Olmesartan has been shown to protect podocytes from these detrimental effects.

Studies have demonstrated that olmesartan treatment can prevent the reduction of key podocyte-specific proteins like nephrin and podocin in animal models of diabetic nephropathy.[13][14][15][16][17]

Experimental Protocol: Western Blot Analysis of Nephrin and Podocin

This protocol details the detection and quantification of nephrin and podocin protein levels in isolated glomeruli.[14][15][16][17][18]

Materials:

-

Isolated glomeruli

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-nephrin, anti-podocin, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the isolated glomeruli in lysis buffer and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against nephrin, podocin, and a loading control (e.g., β-actin). Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Quantify the band intensities and normalize the levels of nephrin and podocin to the loading control.

Inhibition of Apoptosis

Angiotensin II can promote apoptosis in various renal cell types. Olmesartan has been shown to have anti-apoptotic effects in the kidney.

Experimental Protocol: TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.[19][20][21][22]

Materials:

-

Paraffin-embedded kidney sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Proteinase K

-

TUNEL reaction mixture (containing TdT and labeled dUTPs)

-

Converter-POD (or fluorescent label)

-

DAB substrate (for colorimetric detection) or mounting medium with DAPI (for fluorescent detection)

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the kidney sections in xylene and rehydrate through a graded series of ethanol.

-

Permeabilization: Treat the sections with Proteinase K to permeabilize the cells.

-

Labeling: Incubate the sections with the TUNEL reaction mixture to label the 3'-OH ends of fragmented DNA.

-

Detection: For colorimetric detection, incubate with Converter-POD followed by the DAB substrate to produce a brown stain in apoptotic cells. For fluorescent detection, directly visualize the fluorescently labeled dUTPs.

-

Counterstaining and Imaging: Counterstain the sections (e.g., with hematoxylin or DAPI) and visualize under a microscope.

-

Quantification: Count the number of TUNEL-positive cells per glomerulus or field of view to quantify the apoptotic index.

Clinical Relevance: Reduction of Albuminuria

The cellular and molecular effects of olmesartan translate into clinically significant benefits, most notably the reduction of albuminuria, a key indicator of renal damage and a strong predictor of the progression of chronic kidney disease.

| Clinical Trial | Patient Population | Olmesartan Dose | Key Finding | Reference |

| ORIENT | Type 2 diabetic patients with overt nephropathy | 10-40 mg/day | Reduced the risk of the composite endpoint of doubling of serum creatinine, ESRD, and death. | [23][24] |

| ROADMAP | Type 2 diabetic patients with normoalbuminuria | 40 mg/day | Significantly delayed the onset of microalbuminuria. | [13] |

These large-scale clinical trials provide strong evidence for the renoprotective effects of olmesartan in patients with diabetic nephropathy.

Conclusion

This compound exerts its renoprotective effects through a multifaceted mechanism of action centered on the potent and selective blockade of the AT1 receptor in renal cells. This primary action leads to the attenuation of deleterious signaling pathways, particularly the TGF-β/Smad pathway, resulting in the inhibition of renal fibrosis. Furthermore, olmesartan mitigates oxidative stress and apoptosis in renal cells, and provides crucial protection to podocytes, thereby preserving the integrity of the glomerular filtration barrier. The culmination of these molecular and cellular effects is a clinically significant reduction in albuminuria and a delay in the progression of diabetic nephropathy. This in-depth technical guide provides a comprehensive resource for understanding the intricate mechanisms by which olmesartan protects the kidney, offering valuable insights for ongoing research and the development of novel therapeutic strategies for chronic kidney disease.

References

- 1. droracle.ai [droracle.ai]

- 2. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of olmesartan in ameliorating diabetic nephropathy in rats by targeting the AGE/PKC, TLR4/P38-MAPK and SIRT-1 autophagic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Renoprotective effects of this compound on diabetic nephropathy in streptozotocin-induced diabetes in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 10. MDA Assay Kit M496 manual | DOJINDO [dojindo.com]

- 11. assaygenie.com [assaygenie.com]

- 12. researchgate.net [researchgate.net]

- 13. Early Treatment With Olmesartan Prevents Juxtamedullary Glomerular Podocyte Injury and the Onset of Microalbuminuria in Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neph1 and nephrin interaction in the slit diaphragm is an important determinant of glomerular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nephrin is specifically located at the slit diaphragm of glomerular podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cdn-links.lww.com [cdn-links.lww.com]

- 18. researchgate.net [researchgate.net]

- 19. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 20. genscript.com [genscript.com]

- 21. info.gbiosciences.com [info.gbiosciences.com]

- 22. mdpi.com [mdpi.com]

- 23. scispace.com [scispace.com]

- 24. researchgate.net [researchgate.net]

The In Vitro Bioactivation of Olmesartan Medoxomil: A Technical Guide

An In-Depth Examination of the Enzymatic Conversion of a Prodrug to its Active Moiety

Introduction

Olmesartan medoxomil is an ester prodrug of olmesartan, a potent and selective angiotensin II type 1 (AT₁) receptor blocker used in the management of hypertension.[1] The medoxomil ester group enhances the oral bioavailability of the parent compound, olmesartan, which itself has poor permeability.[2] Following oral administration, this compound undergoes rapid and complete hydrolysis to the pharmacologically active olmesartan.[1] This bioactivation is a critical step in its therapeutic action and is mediated by several esterase enzymes. Understanding the in vitro conversion of this compound is paramount for drug development professionals, as it provides insights into potential drug-drug interactions, metabolic stability, and inter-individual variability in clinical response. This technical guide provides a comprehensive overview of the in vitro conversion of this compound to olmesartan, with a focus on the key enzymes involved, quantitative kinetic data, and detailed experimental protocols.

Enzymatic Pathways of this compound Bioactivation

The in vitro conversion of this compound to olmesartan is primarily catalyzed by carboxylesterases (CESs) and a novel hydrolase, carboxymethylenebutenolidase (CMBL).[3][4] Paraoxonase 1 (PON1), found in plasma, also contributes to its hydrolysis.[5] The primary sites for this metabolic conversion are the intestine and the liver.[3][4]

The hydrolysis of the medoxomil ester liberates the active metabolite, olmesartan, and a diketone.[6] The key enzymes implicated in this process are:

-

Carboxymethylenebutenolidase (CMBL): This cytosolic enzyme is a major contributor to the bioactivation of this compound, particularly in the human liver and intestine.[3][4][7]

-

Carboxylesterase 1 (CES1): This hepatic enzyme, located in the microsomes, is also involved in the hydrolysis of this compound.[3][5]

-

Paraoxonase 1 (PON1): This plasma-based enzyme can also hydrolyze this compound.[5]

The relative contribution of these enzymes can vary depending on the tissue and species. For instance, CMBL is the predominant enzyme in human intestinal and hepatic cytosol, while CES1 activity is highest in liver microsomes.[3]

Visualizing the Conversion Pathway

The enzymatic conversion of this compound can be visualized as a multi-pathway process occurring in different cellular compartments and tissues.

Caption: Enzymatic conversion of this compound in different tissues.

Quantitative Analysis of In Vitro Conversion

The efficiency of this compound hydrolysis has been quantified in various in vitro systems. The following tables summarize the available kinetic and metabolic data.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Hydrolysis

| Enzyme Source | Km (µM) | Reference |

| Recombinant Human CMBL | 28.6 | [7] |

| Human Liver Cytosol | 33.2 | [7] |

| Human Intestinal Cytosol | 21.1 | [7] |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

Table 2: In Vitro this compound Hydrolase Activity in Various Tissues and Species

| Species | Tissue Subcellular Fraction | Hydrolase Activity | Reference |

| Human | Liver Cytosol | Substantial | [3] |

| Human | Intestinal Cytosol | Substantial | [3] |

| Human | Kidney Cytosol | Substantial | [3] |

| Human | Liver Microsomes | Highest CC-hydrolase activity | [3] |

| Mouse | Liver, Intestine, Kidney Cytosols | Substantial | [3] |

| Rat | Liver, Intestine, Kidney Cytosols | Substantial | [3] |

| Monkey | Liver, Intestine, Kidney Cytosols | Substantial | [3] |

| Dog | Liver, Kidney Cytosols | Substantial | [3] |

| Dog | Intestinal Cytosol | Negligible | [3] |

CC-hydrolase activity refers to the hydrolysis of Candesartan Cilexetil, another prodrug, and is used as a proxy for certain carboxylesterase activities.

Table 3: Competitive Metabolism of this compound in Rat Liver S9 Fractions

| Condition | Rate of Olmesartan Formation (Reduction %) | Reference |

| This compound alone | Highest | [8][9] |

| In the presence of Ramipril | 12.68% reduction | [8] |

| In the presence of Fenofibrate | 6.56% reduction | [8] |

| In the presence of Ramipril and Fenofibrate | 18.96% reduction | [8] |

Experimental Protocols for In Vitro Conversion Assays

Detailed methodologies are crucial for the replication and validation of in vitro studies. The following sections outline typical experimental protocols for assessing the conversion of this compound.

Hydrolase Activity Measurement in Tissue Subcellular Fractions

This protocol is adapted from studies investigating OM-hydrolase activity in various tissues.[7]

-

Enzyme Source: Pooled tissue subcellular fractions (cytosols, microsomes, or S9) from human, mouse, rat, monkey, or dog. Protein concentrations should be predetermined.

-

Substrate: this compound (OM).

-

Incubation Buffer: 10 mM potassium phosphate buffer.

-

Incubation Conditions:

-

Dilute the protein solutions with the incubation buffer.

-

Incubate with this compound at 37°C for 5 to 10 minutes. The final solvent concentration (e.g., from the substrate stock solution) should be controlled (e.g., 2% acetonitrile).

-

-

Reaction Termination: Add ice-cold acetonitrile to stop the enzymatic reaction.

-

Analytical Method:

-

Determine the concentration of the active metabolite, olmesartan, using a validated HPLC or LC-MS/MS method.

-

HPLC System Example:

-

The lower limit of quantification (LLOQ) for olmesartan should be established (e.g., 0.2 µM).[7]

-

-

Data Expression: The enzymatic activity is expressed as the rate of metabolite formation (v; nmol/min/mg protein).

Kinetic Analysis with Recombinant Enzymes

This protocol is designed to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for a specific enzyme.

-

Enzyme Source: Recombinant human CMBL or CES1 expressed in a suitable cell line (e.g., mammalian cells).

-

Substrate: this compound at various concentrations to encompass the expected Km value.

-

Incubation Buffer: 100 mM Tris-HCl buffer (pH 7.5) containing 1 mM CaCl₂.[7]

-

Incubation Conditions:

-

Incubate the recombinant enzyme (e.g., final concentration of 0.01 mg protein/ml) with varying concentrations of this compound at 37°C.

-

The incubation time should be within the linear range of product formation.

-

-

Reaction Termination and Analysis: Follow the same procedure as described for tissue subcellular fractions.

-

Data Analysis: Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizing the Experimental Workflow

A typical workflow for investigating the in vitro conversion of this compound is depicted below.

Caption: A generalized experimental workflow for in vitro studies.

Conclusion

The in vitro conversion of this compound to its active form, olmesartan, is a complex process mediated by multiple enzymes, primarily CMBL and CES1, in the intestine and liver. This technical guide has provided a detailed overview of the enzymatic pathways, quantitative data on conversion kinetics and competitive metabolism, and standardized experimental protocols for conducting in vitro studies. For researchers and professionals in drug development, a thorough understanding of these in vitro processes is essential for predicting in vivo performance, assessing potential drug interactions, and ensuring the development of safe and effective antihypertensive therapies. The provided data and methodologies serve as a valuable resource for designing and interpreting in vitro studies on this compound and other ester prodrugs.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Investigation of hydrolysis of this compound in different pH buffers by simultaneously measuring this compound and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human carboxymethylenebutenolidase as a bioactivating hydrolase of this compound in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]

- 8. In Vitro Competitive Metabolism Study of this compound in Rat Liver S9 Fractions Using LC/MS - Pharmacology & Pharmacy - SCIRP [scirp.org]

- 9. researchgate.net [researchgate.net]

Pharmacokinetic Profile of Olmesartan Medoxomil in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of olmesartan medoxomil, a prodrug of the angiotensin II receptor blocker olmesartan, in various preclinical animal models. The information presented herein is intended to support research, discovery, and development activities by providing key pharmacokinetic parameters, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction

This compound is an orally administered antihypertensive agent that exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor. As a prodrug, it is rapidly and completely hydrolyzed to its active metabolite, olmesartan, during absorption from the gastrointestinal tract.[1][2][3] Understanding the pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—of olmesartan in preclinical species is crucial for predicting its behavior in humans and for designing effective and safe therapeutic regimens. This guide summarizes key findings from studies in rats, dogs, and rabbits, providing a comparative analysis of its pharmacokinetic profile across these species.

Pharmacokinetic Parameters

The pharmacokinetic profile of olmesartan has been characterized in several animal species. Following oral administration of this compound, the active moiety, olmesartan, is readily detected in plasma. Key pharmacokinetic parameters are summarized below.

Table 1: Oral Pharmacokinetic Parameters of Olmesartan in Rats

| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |

| 8 | Suspension in 0.2% Tween 80 | Value not specified | 2 | Value not specified | - | [4] |

| Not specified | SMEDDS | Significantly Higher vs. Suspension | 0.2 | Significantly Higher vs. Suspension | ~170 | [5] |

| Not specified | Nanosuspension | Value not specified | Value not specified | Value not specified | 2.25-2.45 fold increase vs. coarse/marketed suspension | [5] |

Note: SMEDDS - Self-Microemulsifying Drug Delivery System. Specific Cmax and AUC values were not consistently provided in the search results in a comparable format.

Table 2: Oral Pharmacokinetic Parameters of Olmesartan in Dogs

| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Not specified | Nanocrystals | ~2-fold higher vs. microcrystals | Value not specified | ~1.6-fold higher vs. microcrystals | [6] |

Table 3: Oral Pharmacokinetic Parameters of Olmesartan in Rabbits

| Dose (mg/kg) | Formulation | Cmax | Tmax | AUC(0–48h) | Reference |

| Not specified | SNEDDS (F6) | Higher vs. Benicar® tablets | Shorter vs. Benicar® tablets | Larger vs. Benicar® tablets | [5] |

Note: SNEDDS - Self-Nanoemulsifying Drug Delivery Systems. The reference indicates enhanced absorption characteristics without providing specific numerical values.

Experimental Protocols

The following sections detail the methodologies commonly employed in the pharmacokinetic evaluation of this compound in animal models.

Animal Models and Dosing

-

Species: Male Wistar rats (180–220 g), Beagle dogs, and albino male rabbits are commonly used models.[4][6][7]

-

Housing and Acclimatization: Animals are typically housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. An acclimatization period is allowed before the study commencement.

-

Dosing:

-

Oral Administration: this compound is often administered as a suspension, commonly prepared in a vehicle like 0.2% Tween 80.[4] For bioavailability enhancement studies, formulations such as self-microemulsifying drug delivery systems (SMEDDS), self-nanoemulsifying drug delivery systems (SNEDDS), or nanosuspensions are used.[5] Administration is typically performed via oral gavage after a period of overnight fasting.[4]

-

Intravenous Administration: To determine absolute bioavailability, the active metabolite, olmesartan, is administered intravenously, often as a single bolus injection.

-

Sample Collection and Processing

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing. Common sampling sites include the retro-orbital plexus in rats.[4] Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).[8]

-

Plasma Preparation: Collected blood samples are immediately centrifuged to separate the plasma. The resulting plasma is then transferred to clean tubes and stored frozen (e.g., at -20°C or -65°C) until analysis.[4][8]

Bioanalytical Methods

The quantification of olmesartan in plasma is predominantly achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).

-

Sample Preparation (Extraction):

-

Protein Precipitation: A common and simple method where a protein precipitating agent, such as acetonitrile, is added to the plasma sample. After vortexing and centrifugation, the supernatant is collected, evaporated, and the residue is reconstituted in the mobile phase for injection.[4]

-

Liquid-Liquid Extraction: This involves the use of an organic solvent mixture (e.g., diethyl ether and dichloromethane) to extract the analyte from the plasma.[8]

-

Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte from the biological matrix.[9]

-

-

Chromatographic Conditions:

-

HPLC: A typical HPLC method for olmesartan might use a C18 column (e.g., 250 × 4.6 mm, 5 µm) with a mobile phase consisting of a buffer (e.g., 0.05 M ammonium acetate) and an organic modifier (e.g., acetonitrile) at a specific pH.[4] Detection is often performed using a UV detector at a wavelength around 239-257 nm.[4][10]

-

UHPLC-MS/MS: This highly sensitive and specific method is used for robust quantification. It often employs a C18 column and a gradient elution with a mobile phase of an ammonium formate buffer and acetonitrile. Detection is achieved using a mass spectrometer in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for olmesartan.[1][11]

-

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

-

Absorption: this compound is rapidly and completely hydrolyzed to its active metabolite, olmesartan, by esterases in the gastrointestinal tract and/or during the absorption process.[1][2][3] The prodrug itself is not detectable in plasma. Peak plasma concentrations of olmesartan are typically reached within 1-3 hours post-oral administration.[3][12] The oral bioavailability of olmesartan from standard formulations is relatively low, but can be significantly enhanced by advanced formulations like SMEDDS and nanosuspensions.[5]

-

Distribution: Olmesartan is highly bound to plasma proteins (>99%). It has a low volume of distribution, suggesting limited extravascular tissue distribution.[3] Animal studies in rats have shown that olmesartan crosses the blood-brain barrier poorly. It is also secreted at low concentrations in the milk of lactating rats.[13]

-

Metabolism: After the initial hydrolysis of the prodrug, there is virtually no further metabolism of the active olmesartan.[2][3] It is not metabolized by the cytochrome P450 enzyme system, which minimizes the potential for metabolic drug-drug interactions.[14]

-

Excretion: Olmesartan is eliminated through both renal and biliary pathways.[14] In animal studies involving dogs and rats, a significant portion of the administered dose is excreted in the feces, indicating substantial biliary excretion. In humans, approximately 35-50% of the absorbed dose is recovered in the urine, with the remainder eliminated in the feces via bile.

Visualizations

Signaling Pathway

Olmesartan exerts its antihypertensive effect by blocking the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the key components of this pathway and the point of intervention for olmesartan.

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of olmesartan.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study of this compound.

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Conclusion

The pharmacokinetic profile of this compound has been extensively studied in various animal models, providing a solid foundation for its clinical development and use. Key characteristics include its nature as a prodrug with rapid and complete conversion to the active metabolite olmesartan, high plasma protein binding, minimal metabolism, and a dual route of excretion. While the absolute bioavailability can be low with standard formulations, it can be significantly improved through advanced formulation strategies. The methodologies for its pharmacokinetic evaluation are well-established, relying on robust bioanalytical techniques like HPLC and UHPLC-MS/MS. This guide provides researchers and drug development professionals with a comprehensive summary of these aspects to aid in the continued investigation and application of this important therapeutic agent.

References

- 1. A Rapid, Sensitive, and High-throughput Method for the Simultaneous Determination of Antihypertensive Drug Combinations in Dog Plasma by UHPLC-MS/MS: The Assessment of Predicable Bioequivalence of In-vitro Dissolution Condition - Wang - Current Pharmaceutical Design [rjsocmed.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. The pharmacokinetic and metabolic profile of this compound limits the risk of clinically relevant drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Quantitative Analysis of this compound and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro and In Vivo Evaluation of this compound Microcrysta ls and Nanocrystals: Preparation, Characterization, and Pharmacokinet ic Comparison in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. news-medical.net [news-medical.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. Clinical efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Angiotensin II Receptor Binding Affinity of Olmesartan Medoxomil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of olmesartan, the active metabolite of olmesartan medoxomil, to the angiotensin II type 1 (AT1) receptor. This compound is an angiotensin II receptor blocker (ARB) used in the management of hypertension.[1][2] It is a prodrug that is rapidly and completely hydrolyzed to its active form, olmesartan, during absorption.[1][3][4] This guide details the quantitative binding affinity, the experimental protocols used for its determination, and the associated signaling pathways.

Quantitative Analysis of Olmesartan Binding Affinity

Olmesartan is a potent, competitive, and selective antagonist of the angiotensin II AT1 receptor.[1][5] Its high affinity and selectivity for the AT1 receptor are central to its therapeutic efficacy. Olmesartan exhibits more than a 12,500-fold greater affinity for the AT1 receptor than for the AT2 receptor, underscoring its high selectivity.[6][7] This strong and selective binding leads to an insurmountable inhibition of angiotensin II-induced effects.[5][8]

Table 1: Comparative In Vitro Binding Affinity of Olmesartan and Other ARBs

| Compound | IC50 (nM) | Target | Notes |

| Olmesartan | 7.7 | AT1 Receptor | Displacement of ¹²⁵I-Ang II in bovine adrenal cells.[8] |

| Losartan | 92 | AT1 Receptor | Displacement of ¹²⁵I-Ang II in bovine adrenal cells.[8] |

| EXP3174 (active metabolite of Losartan) | 16 | AT1 Receptor | Displacement of ¹²⁵I-Ang II in bovine adrenal cells.[8] |

| Olmesartan | 66.2 µM | Arachidonic Acid Metabolism | Inhibition of AA metabolism; this is a much higher concentration than required for AT1 receptor blockade.[9] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Dissociation and Functional Antagonism of Olmesartan

| Parameter | Olmesartan | Telmisartan | Experimental System |

| Dissociation Half-life (t½) | 72 min | 29 min | CHO-K1 cells expressing human AT1 receptors, using [³H] labeled antagonists.[10] |

| Functional Recovery (t½) | 76 min | 24 min | Restoration of Ang II-mediated inositol phosphate (IP) accumulation after antagonist washout.[10] |

These data highlight the slow dissociation of olmesartan from the AT1 receptor, which contributes to its long-lasting pharmacological effect.[10]

Experimental Protocols for Receptor Binding Assays

The binding affinity of olmesartan to the AT1 receptor is typically determined using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled drug being tested.

Protocol: Competitive Radioligand Binding Assay

This protocol is a representative method for determining the IC50 value of olmesartan for the human AT1 receptor.

Objective: To determine the concentration of olmesartan required to displace 50% of a specific radioligand from the human AT1 receptor.

Materials:

-

Cell Line: CHO-K1 cells stably expressing the human AT1 receptor (CHO-hAT1 cells).[10]

-

Radioligand: [³H]olmesartan or another specific AT1 receptor radioligand like [¹²⁵I][Sar¹,Ile⁸]Angiotensin II.[10][11][12]

-

Unlabeled Ligand: Olmesartan, Losartan (for comparison).[10]

-

Non-specific Binding Control: A high concentration of a potent, unlabeled antagonist like candesartan (e.g., 0.2-0.5 µM).[10]

-

Assay Buffer: DMEM (Dulbecco's Modified Eagle Medium) or a similar physiological buffer.[10]

-

Instrumentation: Scintillation counter, filtration apparatus.

Methodology:

-

Cell Culture and Preparation:

-

CHO-hAT1 cells are cultured under standard conditions.

-

For the assay, cells are harvested and washed. The assay can be performed on whole cells or on membrane preparations isolated from the cells.[10][11] Rat liver membranes, which are rich in AT1a receptors, are also a suitable alternative.[11][12]

-

-

Competition Binding Assay:

-

A constant concentration of the radioligand (e.g., 1.5 nM [³H]olmesartan) is used.[10]

-

CHO-hAT1 cells are pre-incubated for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) with increasing concentrations of unlabeled olmesartan.[10]

-

The radioligand is then added, and the incubation continues for a period sufficient to reach equilibrium (e.g., 40 minutes at 37°C).[10]

-

Total Binding: A set of tubes contains only the cells and the radioligand.

-

Non-specific Binding: A parallel set of tubes includes cells, radioligand, and a high concentration of an unlabeled antagonist (e.g., candesartan) to saturate the receptors and measure binding to non-receptor components.[10]

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity trapped on the filters, representing the bound ligand, is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding for each concentration of olmesartan.

-

The specific binding data are then plotted against the logarithm of the olmesartan concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.

-

Protocol: Kinetic (Association/Dissociation) Binding Assay

Objective: To determine the rate at which olmesartan binds to (association) and dissociates from (dissociation) the AT1 receptor.

Methodology:

-

Association:

-

Dissociation:

-

Cells are first incubated with the radioligand to allow for receptor binding to reach equilibrium (e.g., 40 minutes with 1.5 nM [³H]olmesartan).[10]

-

Dissociation is initiated by rapidly washing the cells to remove the free radioligand and adding a large excess of an unlabeled antagonist to prevent re-binding of the dissociated radioligand.[10]

-

The amount of radioligand remaining bound to the receptors is measured at various time points.

-

The dissociation half-life (t½) is calculated from the rate of dissociation.[10]

-

AT1 Receptor Signaling Pathway and Experimental Workflow

Angiotensin II binding to the AT1 receptor, a G protein-coupled receptor (GPCR), initiates a complex cascade of intracellular signaling events that olmesartan effectively blocks.[13][14]

AT1 Receptor Signaling

The primary signaling pathway involves the activation of Gq/11 proteins.[15][16] This leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[14][17] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[14][17] These events ultimately lead to physiological responses such as vasoconstriction, inflammation, and cellular growth.[13][14] The AT1 receptor can also signal through other pathways, including G protein-independent mechanisms involving β-arrestin and transactivation of growth factor receptors.[13][15]

References

- 1. Clinical and experimental aspects of this compound, a new angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. In Vitro and In Vivo Evaluation of this compound Microcrysta ls and Nanocrystals: Preparation, Characterization, and Pharmacokinet ic Comparison in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Olmesartan in Bulk and Pharmaceutical Dosage Forms through the Development and Validation of Stability-indicating RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo pharmacology of this compound, an angiotensin II type AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: recent clinical and experimental acquisitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 12. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure of Olmesartan Medoxomil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure of olmesartan medoxomil, a potent and selective angiotensin II receptor antagonist. The document details its physicochemical properties, a complete synthesis pathway, and analytical methodologies for its characterization. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and pharmaceutical development.

Core Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₂₉H₃₀N₆O₆ and a molecular weight of 558.59 g/mol , is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, olmesartan.[1] The molecule's intricate structure is key to its therapeutic action.

The core structure consists of a biphenyl-tetrazole moiety linked to a propyl-imidazole group, which in turn is substituted with a hydroxyisopropyl group and a medoxomil ester.[2][3] The medoxomil ester is crucial for enhancing the oral bioavailability of the active olmesartan molecule.[4]

Key Structural Features:

-

Imidazole Ring: A central heterocyclic ring that is substituted at various positions.

-

Propyl Group: Attached to the 2-position of the imidazole ring.

-

Hydroxyisopropyl Group: A tertiary alcohol at the 4-position of the imidazole ring.

-

Biphenyl-Tetrazole Moiety: A critical component for binding to the AT₁ receptor, attached to the imidazole nitrogen. The acidic tetrazole ring mimics the carboxylate or phenolic group of angiotensin II.

-

Medoxomil Ester: A (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester at the 5-position of the imidazole ring, which is cleaved by esterases in the body to release the active carboxylic acid form (olmesartan).[1][4]

Physicochemical Data

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below has been compiled from various sources, and discrepancies in reported values are noted. These variations may arise from different experimental conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₃₀N₆O₆ | [5] |

| Molecular Weight | 558.59 g/mol | [5] |

| Appearance | White to light yellowish-white powder or crystalline powder | [6] |

| Melting Point | Onset temperature of 181.54 °C | [7] |

| pKa | 4.14, 4.3, 4.96 | [8][9][10] |

| LogP (Octanol-Water) | 0.73 (at pH 7.0), 4.4, 5.9 | [8][9][10] |

| Solubility | Practically insoluble in water; Sparingly soluble in methanol; Soluble in ethanol, ethylene glycol, propylene glycol, polyethylene glycol-400, and Transcutol. | [1][8] |

X-ray Crystallography Data:

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [11] |

| Space Group | P2₁/c | [11] |

| Unit Cell Dimensions | a = 12.3969(7) Å, b = 21.2667(3) Å, c = 10.9603(5) Å, β = 101.38(9)° | [11] |

| Volume | 2832.72 ų | [11] |

| Z | 4 | [11] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the imidazole core, followed by N-alkylation with the biphenyl-tetrazole moiety, and finally, esterification to introduce the medoxomil group.[12] The final step involves the deprotection of the tetrazole group.

Synthetic Pathway Overview

Caption: Simplified synthetic pathway of this compound.

Detailed Experimental Protocol for Synthesis

The following is a representative, multi-step synthesis protocol compiled from various sources.

Step 1: N-Alkylation to form Trityl Olmesartan Ethyl Ester [13]

-

Reactants: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate and 4'-[(2-triphenylmethyl-2H-tetrazol-5-yl)phenyl]benzyl bromide.

-

Solvent: N,N-Dimethylacetamide (DMAc).

-

Base: Anhydrous potassium carbonate (K₂CO₃).

-

Procedure: To a solution of the imidazole derivative in DMAc, add powdered anhydrous K₂CO₃ followed by the biphenylmethyl bromide derivative at 25–30°C. Raise the temperature to 40–45°C and stir for 12 hours. After reaction completion, add acetone to precipitate the product. Filter and dry the resulting solid.

Step 2: Saponification to form Trityl Olmesartan Sodium Salt [13]

-

Reactant: Trityl Olmesartan Ethyl Ester.

-

Solvent: Mixture of tetrahydrofuran (THF) and ethanol.

-

Base: Aqueous sodium hydroxide (NaOH).

-

Procedure: To a pre-cooled solution of Trityl Olmesartan Ethyl Ester in THF and ethanol, add a pre-cooled aqueous NaOH solution at 10–15°C and stir for 5 hours. Concentrate the reaction mass under reduced pressure.

Step 3: Esterification to form Trityl this compound [13]

-

Reactant: Trityl Olmesartan Sodium Salt.

-

Reagent: 4-chloromethyl-5-methyl-1,3-dioxol-2-one.

-

Solvent: N,N-Dimethylacetamide (DMAc).

-

Catalyst: Sodium iodide (NaI).

-

Procedure: To the Trityl Olmesartan Sodium Salt, add DMAc, 4-chloromethyl-5-methyl-1,3-dioxol-2-one, and a catalytic amount of NaI. Stir the reaction mixture at a controlled temperature until completion.

Step 4: Deprotection to yield this compound [13]

-

Reactant: Trityl this compound.

-

Reagent: 75% v/v aqueous acetic acid.

-

Procedure: Suspend Trityl this compound in 75% aqueous acetic acid and stir at 25–30°C for 10 hours. Filter to remove the trityl alcohol byproduct. The filtrate containing this compound can then be further purified.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A common technique for the analysis of this compound in bulk drug and pharmaceutical formulations.

Representative HPLC Method: [14]

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and 0.05 M ammonium acetate buffer with 0.1 mL triethylamine (pH 6.8).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 239 nm.

-

Sample Preparation: For plasma samples, a one-step liquid-liquid extraction with acetonitrile is performed. The dried residue is reconstituted in the mobile phase.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of olmesartan (the active metabolite) in biological matrices.

Representative LC-MS/MS Method for Olmesartan: [15]

-

Chromatography: Ultra-high performance liquid chromatography (UPLC).

-

Column: Thermo Hypersil GOLD C18.

-

Mobile Phase: Isocratic elution with 2 mM ammonium formate with 0.1% formic acid (A) and 100% acetonitrile (B) (10:90 v/v).

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple reaction monitoring (MRM). Mass transitions for olmesartan are monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and quantification of this compound.

Quantitative ¹H-NMR Protocol:

-

Solvent: Deuterated dimethylsulfoxide (DMSO-d₆).

-

Internal Standard: Maleic acid.

-

Procedure: A known amount of the sample and the internal standard are dissolved in DMSO-d₆. The ¹H-NMR spectrum is recorded, and the concentration of this compound is determined by comparing the integral of a characteristic signal of the analyte to that of the internal standard.

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is hydrolyzed to its active form, olmesartan, which is a selective angiotensin II receptor blocker (ARB).[1] It exerts its antihypertensive effects by blocking the binding of angiotensin II to the AT₁ receptor in vascular smooth muscle and other tissues. This blockade inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.

The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention by olmesartan.

Caption: Mechanism of action of Olmesartan on the RAAS pathway.

Experimental Workflow Diagrams

HPLC Analysis Workflow

Caption: General workflow for HPLC analysis of this compound.

LC-MS/MS Analysis Workflow for Olmesartan

Caption: Workflow for LC-MS/MS analysis of Olmesartan in plasma.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. [A novel synthesis of this compound and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of hydrolysis of this compound in different pH buffers by simultaneously measuring this compound and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C29H30N6O6 | CID 130881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Formulation and Evaluation of this compound Tablets [mdpi.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous Quantitative Analysis of this compound and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Olmesartan Medoxomil: A Technical Guide to its Degradation Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olmesartan medoxomil, an angiotensin II receptor blocker, is a prodrug that undergoes metabolic activation and is susceptible to degradation under various stress conditions. A thorough understanding of its degradation pathways and the resulting byproducts is critical for ensuring drug quality, safety, and stability. This technical guide provides an in-depth analysis of the hydrolytic, oxidative, thermal, and photolytic degradation of this compound. It consolidates quantitative data from forced degradation studies, details the experimental protocols for inducing and analyzing degradation, and presents visual representations of the degradation pathways and experimental workflows.

Introduction

This compound is chemically described as (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate.[1] As a prodrug, it is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, olmesartan.[1][2] This inherent lability of the ester linkage makes it susceptible to hydrolysis under various pH conditions. Furthermore, the complex molecular structure of this compound presents multiple sites for oxidative, thermal, and photolytic degradation.

Forced degradation studies are essential in pharmaceutical development to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2] This guide synthesizes findings from multiple studies to provide a comprehensive overview of this compound's stability profile.

Degradation Pathways

This compound degrades primarily through hydrolysis, oxidation, and to a lesser extent, thermal stress. It is relatively stable under photolytic conditions.[3][4]

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for this compound, occurring under both acidic and basic conditions.[5] The primary hydrolytic degradation product is the active metabolite, olmesartan.[6][7]

-

Acidic Hydrolysis: In acidic conditions (e.g., 0.1 M HCl at 60°C), this compound undergoes significant degradation.[5][8] Studies have reported degradation ranging from 47.56% to the formation of multiple degradation products.[5][9]

-

Basic Hydrolysis: The drug is also highly susceptible to alkaline hydrolysis (e.g., 0.1 M NaOH at 60°C), with degradation reported to be as high as 48.92% within 60 minutes.[5][8]

-

Neutral Hydrolysis (Aqueous): In aqueous solutions at different pH levels, the hydrolysis rate of this compound follows zero-order kinetics and is pH-dependent, with the rate increasing in the order of pH 1.2 < pH 3.5 < pH 4.6 ≈ pH 6.0.[6][10][11][12]

Oxidative Degradation

This compound is susceptible to oxidation, typically induced by agents like hydrogen peroxide (H₂O₂).[3][5] One of the identified oxidative degradation products is Dehydro Olmesartan.[2] Studies have shown significant degradation (e.g., 41.88%) upon exposure to 3% H₂O₂ at 50°C.[5][8] Interestingly, metal ions leached from HPLC vials have also been found to catalyze oxidation, leading to the formation of cyclized degradants.[13]

Thermal Degradation

The drug exhibits lability to thermal stress. When subjected to dry heat (e.g., 100°C for 24 hours), this compound has been shown to degrade by approximately 26.38%.[5][8] Another study identified an esterified dimer of olmesartan as a degradation product in tablets stored at 40°C and 75% relative humidity for 6 months.[14]

Photolytic Degradation

This compound is generally considered to be stable under photolytic conditions.[2][3] Exposure to UV radiation for extended periods (e.g., 7 days) resulted in no significant degradation.[4][5][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Studies and Percentage Degradation

| Stress Condition | Reagent/Parameters | Duration | % Degradation | Reference |

| Acid Hydrolysis | 0.1 M HCl | 60 min at 60°C | 47.56% | [5][8] |

| 1 N HCl | 4 hours at 60°C | Significant | [3] | |

| 0.1 M HCl | 24 hours at 60°C | Not specified | [9] | |

| Base Hydrolysis | 0.1 M NaOH | 60 min at 60°C | 48.92% | [5][8] |

| 1 N NaOH | 4 hours at 60°C | Significant | [3] | |

| 0.01 M NaOH | 4 hours at RT | Not specified | [9] | |

| Oxidative | 3% H₂O₂ | Not specified at 50°C | 41.88% | [5][8] |

| 3% H₂O₂ | 4 hours at 60°C | Significant | [3] | |

| 3% H₂O₂ | 48 hours at RT | Not specified | [9] | |

| Thermal (Solid) | 100°C | 24 hours | 26.38% | [5][8] |

| 60°C | 10 days | Stable | [3] | |

| Photolytic (Solid) | UV light | 7 days | No degradation | [4][5][8] |

| ICH Q1B conditions | 10 days | Stable | [3] | |

| Water Hydrolysis | Room Temperature | 48 hours | Stable | [3] |

| 37°C | Varies | pH-dependent | [6][10][11][12] |

Table 2: Identified Degradation Byproducts and their Formation Conditions

| Degradation Byproduct | Formation Condition(s) | Analytical Method(s) | Reference |

| Olmesartan (Active Metabolite) | Hydrolysis (Acidic, Basic, Neutral) | HPLC, LC-MS | [6][7][15] |

| Dehydro Olmesartan | Oxidation | Not specified | [2] |

| Esterified Dimer of Olmesartan | Thermal (40°C/75% RH) | LC-MS, LC-¹H NMR | [14] |

| Cyclized Tetrazole and Benzene Structures | Oxidation (mediated by metal ions) | LC-UV, LC-MS/MS, NMR | [13] |

| Various Unidentified Degradants | Acidic, Basic, Oxidative, Thermal | HPLC | [5][8][9] |

Experimental Protocols

The following are representative experimental protocols for conducting forced degradation studies on this compound, based on methodologies cited in the literature.

Preparation of Stock Solution

A stock solution of this compound is typically prepared by accurately weighing and dissolving the drug in a suitable solvent, such as methanol or a mixture of methanol and water, to a known concentration (e.g., 1 mg/mL).[2]

Forced Degradation Procedures

-

Acid Hydrolysis: A known volume of the stock solution is mixed with an equal volume of an acidic solution (e.g., 1 N HCl) and refluxed at a specific temperature (e.g., 60°C) for a defined period (e.g., 8 hours). The solution is then cooled, neutralized with a base (e.g., 1 N NaOH), and diluted for analysis.[2]

-

Base Hydrolysis: A similar procedure to acid hydrolysis is followed, using a basic solution (e.g., 1 N NaOH) for the initial stress. The resulting solution is then neutralized with an acid (e.g., 1 N HCl).[16]

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as 3% hydrogen peroxide, and maintained at a specific temperature (e.g., room temperature or 60°C) for a set duration.[3][16]

-

Thermal Degradation: A known quantity of solid this compound powder is placed in a petri dish and exposed to a high temperature (e.g., 100°C) in a hot air oven for a specified time. The stressed sample is then dissolved in a suitable solvent for analysis.[2][5]

-

Photolytic Degradation: Solid drug powder is exposed to UV light (e.g., 254 nm) in a UV cabinet for an extended period (e.g., 7 days). The sample is then prepared for analysis.[5][9]

Analytical Methodology

The primary analytical technique for separating and quantifying this compound and its degradation products is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3][4][16][17]

-

Chromatographic Conditions (Typical):

-

Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)[3]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile, methanol).[3][4][17] The pH of the aqueous phase is often adjusted to achieve optimal separation.

-

Detection Wavelength: Around 243 nm, 257 nm, or 270 nm.[4]

-

-

Structure Elucidation: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for the identification and structural characterization of the degradation byproducts.[13][14]

Visualizations

Degradation Pathways of this compound

Caption: Major degradation pathways of this compound under various stress conditions.

Experimental Workflow for Forced Degradation Studies

Caption: A generalized workflow for conducting and analyzing forced degradation studies of this compound.

Conclusion

This technical guide provides a comprehensive overview of the degradation pathways and byproducts of this compound. The primary degradation route is hydrolysis of the medoxomil ester to form the active metabolite, olmesartan. The drug is also susceptible to oxidative and thermal degradation, leading to the formation of various byproducts. It exhibits notable stability under photolytic stress. The provided quantitative data, detailed experimental protocols, and clear visualizations serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of this compound-containing pharmaceutical products. A thorough understanding of these degradation characteristics is paramount for ensuring the stability, efficacy, and safety of this important antihypertensive agent.

References

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. benchchem.com [benchchem.com]

- 3. Development and Validation of Stability Indicating LC Method for this compound [scirp.org]

- 4. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of hydrolysis of this compound in different pH buffers by simultaneously measuring this compound and olmesartan | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. [PDF] Investigation of hydrolysis of this compound in different pH buffers by simultaneously measuring this compound and olmesartan | Semantic Scholar [semanticscholar.org]

- 11. Investigation of hydrolysis of this compound in different pH buffers by simultaneously measuring this compound and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of hydrolysis of this compound in different pH buffers by simultaneously measuring this compound and olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "Ghost peaks" of this compound: Two solution degradation products of this compound via oxidation mediated by metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of a degradation product in stressed tablets of this compound by the complementary use of HPLC hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stability of this compound Extemporaneous Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsr.com [ijpsr.com]

- 17. academic.oup.com [academic.oup.com]

The Cellular Odyssey of Olmesartan: An In-depth Guide to its Uptake and Transport Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olmesartan, a potent and selective angiotensin II AT1 receptor antagonist, is a cornerstone in the management of hypertension.[1][2][3] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is largely governed by a complex interplay of drug transporters that facilitate its movement across cellular barriers. This technical guide provides a comprehensive exploration of the cellular uptake and transport mechanisms of olmesartan, with a focus on the key transporters involved in its hepatic and renal disposition. We delve into the quantitative kinetics of these transport processes, detail the experimental methodologies used to elucidate these mechanisms, and provide visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Olmesartan is a hydrophilic anionic compound that undergoes minimal metabolism, with its elimination being almost entirely dependent on excretion into the bile and urine.[4][5] This characteristic places a significant emphasis on the role of drug transporters in its absorption, distribution, and clearance. Understanding these transport mechanisms is crucial for predicting potential drug-drug interactions, elucidating inter-individual variability in drug response, and optimizing the development of new drug entities. This guide will systematically dissect the roles of various transporters in the cellular journey of olmesartan.

Key Transporters in Olmesartan Disposition

The cellular transport of olmesartan is a multi-faceted process involving several members of the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) transporter superfamilies. These transporters are strategically located in key organs of drug disposition, such as the liver, kidneys, and intestine.

Hepatic Uptake: The Role of OATPs

The liver plays a central role in the clearance of olmesartan, and its uptake from the sinusoidal blood into hepatocytes is a critical first step. This process is primarily mediated by members of the Organic Anion-Transporting Polypeptide (OATP) family.[6][7]

-

OATP1B1 and OATP1B3: These liver-specific uptake transporters are significantly involved in the hepatic uptake of olmesartan.[8][9][10][11] Studies have demonstrated that olmesartan is a substrate for both OATP1B1 and OATP1B3.[4][8] The relative contributions of OATP1B1 and OATP1B3 to the overall hepatic uptake of olmesartan are considered to be nearly equal.[4][5]

Renal Uptake: The Function of OATs

A substantial portion of olmesartan is cleared renally, and its uptake into renal proximal tubule cells is facilitated by Organic Anion Transporters (OATs).

-

OAT1 and OAT3: Olmesartan is a substrate for both OAT1 and OAT3.[4][5] However, studies using human kidney slices suggest that OAT3 is the predominant transporter responsible for its uptake in the kidneys.[4][5]

Biliary and Urinary Efflux: The Role of MRPs

Once inside hepatocytes or renal tubular cells, olmesartan is effluxed into the bile and urine, respectively. This ATP-dependent process is mediated by members of the Multidrug Resistance-Associated Protein (MRP) family.

-

MRP2 (ABCC2): This transporter is a key player in the biliary excretion of olmesartan.[8][9] Vectorial transport studies have confirmed the role of OATP1B1 and MRP2 in the hepatobiliary transport of olmesartan.[4][5]

-

MRP4 (ABCC4): In addition to MRP2, MRP4 has also been identified as a transporter capable of effluxing olmesartan.[4][5]

Intestinal Transport of Olmesartan Medoxomil

Olmesartan is administered as a prodrug, this compound, to enhance its oral bioavailability.[12][13][14] The intestinal absorption of the prodrug is also influenced by drug transporters.

-

OATP2B1: this compound, but not olmesartan itself, is a substrate for OATP2B1, which is expressed in the small intestine and contributes to its absorption.[12]

-

Efflux Transporters (MRP2, MDR1, BCRP): The vectorial transport of this compound is influenced by the efflux transporters MRP2, MDR1 (P-glycoprotein), and BCRP, which can limit its intestinal absorption.[4][5]

Quantitative Data on Olmesartan Transport

The interaction of olmesartan with various transporters can be quantified by kinetic parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal transport velocity.

| Transporter | System | Substrate | Km (μM) | Reference |

| Hepatic Uptake | Human Hepatocytes | Olmesartan | 29.3 ± 9.9 | [8] |

| OATP1B1 | Xenopus laevis oocytes | Olmesartan | 42.6 ± 28.6 | [8] |

| OATP1B3 | Xenopus laevis oocytes | Olmesartan | 71.8 ± 21.6 | [8] |

| Efflux | Membrane vesicles expressing human MRP2 | Olmesartan | 14.9 | [4][5] |

| Membrane vesicles expressing human MRP4 | Olmesartan | 26.2 | [4][5] |

Experimental Protocols for Studying Olmesartan Transport